Bis(diisobutyldithiocarbamato)palladium

Description

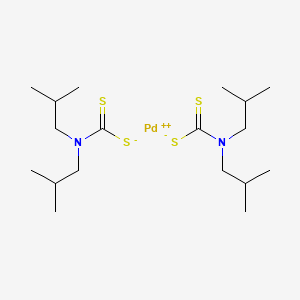

Structure

2D Structure

Properties

CAS No. |

52613-84-0 |

|---|---|

Molecular Formula |

C18H36N2PdS4 |

Molecular Weight |

515.2 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)carbamodithioate;palladium(2+) |

InChI |

InChI=1S/2C9H19NS2.Pd/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

KPDYTMBIXSQQQU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Pd+2] |

Origin of Product |

United States |

Advanced Structural Elucidation of Bis Diisobutyldithiocarbamato Palladium

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the structure and bonding of Bis(diisobutyldithiocarbamato)palladium. Each technique provides unique insights into the molecular framework, from the vibrational modes of the ligands to the electronic transitions centered on the palladium ion.

Vibrational Spectroscopy (IR, Raman) for Ligand and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the dithiocarbamate (B8719985) ligand to the palladium center. The vibrational frequencies of key functional groups within the ligand are particularly sensitive to coordination.

The thioureide C-N stretching frequency, ν(C-N), is a diagnostic marker for the electronic structure of the dithiocarbamate ligand. In diisobutyldithiocarbamate complexes, this band typically appears in the range of 1470-1520 cm⁻¹ researchgate.net. The position of this band provides insight into the partial double bond character of the C-N bond, which is influenced by the electron-donating properties of the isobutyl groups.

Another critical vibrational mode is the C-S stretching frequency, ν(C-S). For diisobutyldithiocarbamate complexes, this vibration is observed in the region of 980-987 cm⁻¹ researchgate.net. The energy of this vibration is indicative of the strength of the carbon-sulfur bonds and can be affected by the coordination to the palladium ion. The presence of a single band in this region is often suggestive of a bidentate coordination mode of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center.

Furthermore, the far-infrared region of the spectrum reveals the vibrational modes associated with the palladium-sulfur (Pd-S) bonds. These low-frequency vibrations provide direct evidence of the coordination between the palladium and the sulfur atoms of the dithiocarbamate ligand.

Table 1: Key Infrared Frequencies for Diisobutyldithiocarbamate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| ν(C-N) | 1470-1520 | Indicates the partial double bond character of the thioureide bond. |

| ν(C-S) | 980-987 | Reflects the strength of the carbon-sulfur bonds and coordination. |

Data sourced from studies on various 3d transition metal complexes with the diisobutyldithiocarbamato ligand researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of this compound in the solution state. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and environment of the atoms within the diisobutyl groups can be determined.

Due to restricted rotation around the C-N bond of the dithiocarbamate ligand, the two isobutyl groups can be chemically non-equivalent, leading to more complex NMR spectra than might be anticipated. This phenomenon can provide valuable information about the electronic and steric properties of the ligand and its interaction with the palladium center. While specific NMR data for the diisobutyl derivative is not detailed in the available literature, the general features of palladium(II) dithiocarbamate complexes suggest that the proton and carbon signals of the isobutyl groups would be well-resolved and provide clear evidence of the ligand's structure.

Electronic Absorption Spectroscopy for Ligand Field and Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of this compound, particularly the d-d electronic transitions of the palladium(II) ion and the charge transfer transitions involving the metal and the ligand.

Palladium(II) complexes with dithiocarbamate ligands are typically square planar, and their electronic spectra are characterized by several absorption bands. Dithiocarbamate ligands themselves exhibit intense intraligand π-π* and n-π* transitions in the ultraviolet region. Upon coordination to palladium, charge-transfer bands, both ligand-to-metal (LMCT) and metal-to-ligand (MLCT), can appear in the visible or near-UV regions.

The d-d transitions for a d⁸ square planar complex like this compound are often weak and can be obscured by the more intense charge-transfer bands. However, they are crucial for determining the ligand field splitting parameters.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight of this compound and for obtaining information about its fragmentation pathways. The molecular ion peak in the mass spectrum provides direct evidence for the formation of the complex and confirms its composition.

The fragmentation pattern can reveal details about the stability of the complex and the nature of the metal-ligand and intra-ligand bonds. Common fragmentation pathways for metal dithiocarbamate complexes include the loss of the alkyl groups, the dithiocarbamate ligand, or fragments of the ligand. This information is valuable for confirming the identity and purity of the synthesized compound.

Crystallographic Studies for Solid-State Molecular Geometry

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the solid-state molecular geometry of a compound, including precise bond lengths and angles.

Single-Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound has not been reported in the surveyed literature, the structure of its close analogue, Bis(diisopropyldithiocarbamato)palladium(II) ([Pd(iPr₂dtc)₂]), offers significant insights into the expected molecular geometry. researchgate.net

The crystal structure of [Pd(iPr₂dtc)₂] reveals a monomeric molecule where the palladium(II) ion is in a square-planar coordination environment. researchgate.net The palladium atom is chelated by two diisopropyldithiocarbamate ligands, with each ligand coordinating through its two sulfur atoms. This results in a PdS₄ coordination sphere. The electronic and IR spectral data for this compound are in agreement with its determined X-ray structure. researchgate.net

Based on this analogue, it is expected that this compound also adopts a square-planar geometry with the palladium atom at the center of a plane formed by the four sulfur atoms of the two bidentate diisobutyldithiocarbamate ligands.

Table 2: Crystallographic Data for the Analogue Compound Bis(diisopropyldithiocarbamato)palladium(II)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.321(2) |

| b (Å) | 10.153(2) |

| c (Å) | 21.031(4) |

| β (°) | 90.99(3) |

| Z | 4 |

| Pd-S bond lengths (Å) | 2.317(1) - 2.333(1) |

| S-Pd-S bite angle (°) | 76.19(4) |

Data obtained from the single-crystal X-ray diffraction analysis of Bis(diisopropyldithiocarbamato)palladium(II) researchgate.net.

The bond lengths and angles within the chelate ring are indicative of the delocalized electronic structure of the dithiocarbamate ligand. The Pd-S bond distances are typical for palladium(II)-sulfur bonds in similar dithiocarbamate complexes. The bite angle of the dithiocarbamate ligand is constrained by the geometry of the four-membered PdS₂C ring.

Crystallographic Parameters and Coordination Environment Analysis

No crystallographic data, such as unit cell dimensions, space group, or specific bond lengths and angles, have been reported for this compound. Therefore, a detailed analysis of its crystal structure and coordination environment cannot be provided at this time.

Computational Approaches to Structural Prediction and Validation

Molecular Mechanics and Quantum Chemical Calculations

There are no published studies detailing the use of molecular mechanics or quantum chemical calculations to predict or validate the structure of this compound. Consequently, theoretical data on its geometry, electronic structure, and other computed properties are not available.

Mechanistic Investigations of Catalytic Activity of Bis Diisobutyldithiocarbamato Palladium

Fundamental Principles of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com These reactions are characterized by their high efficiency, selectivity, and functional group tolerance. nih.gov The general mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Catalysis Mechanisms

The term "oxidative catalysis" in this context refers to catalytic cycles where the palladium center undergoes changes in its oxidation state. The cycle is typically initiated by the oxidative addition of an organic electrophile (e.g., an aryl halide) to a low-valent palladium species, most commonly Pd(0). nih.govcsbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a higher oxidation state, typically Pd(II). csbsju.edu

Role of Palladium Oxidation States (e.g., Pd(0)/Pd(II), Pd(II)/Pd(IV))

The versatility of palladium in catalysis stems from its ability to readily cycle between different oxidation states, primarily Pd(0) and Pd(II). nih.gov

Pd(0)/Pd(II) Cycle: This is the most common catalytic cycle in cross-coupling reactions. nih.gov

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with an organic halide (R-X), inserting itself into the R-X bond to form a square planar Pd(II) intermediate. nih.govcsbsju.edu

Transmetalation: A nucleophilic organometallic reagent (R'-M) exchanges its organic group (R') with the halide (X) on the Pd(II) center.

Reductive Elimination: The two organic groups (R and R') on the Pd(II) center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst. wikipedia.org

Pd(II)/Pd(IV) Cycle: While less common, the Pd(II)/Pd(IV) cycle is crucial for reactions that are challenging for the Pd(0)/Pd(II) manifold, such as certain C-H activation and functionalization reactions. researchgate.net This cycle often begins with a Pd(II) precursor. An oxidation step converts the Pd(II) intermediate to a high-valent Pd(IV) species. This higher oxidation state can facilitate reductive elimination steps that are otherwise kinetically slow or thermodynamically unfavorable from a Pd(II) center. wikipedia.org The subsequent reductive elimination from the Pd(IV) complex forms the desired bond and regenerates the Pd(II) catalyst.

Specific Catalytic Applications and Mechanistic Pathways

While specific applications for Bis(diisobutyldithiocarbamato)palladium in C-C coupling are not well-documented, the general mechanistic pathways for these reactions are thoroughly studied for other palladium catalysts.

Carbon-Carbon Coupling Reactions

Palladium-catalyzed carbon-carbon bond formation, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized organic synthesis. youtube.comcsbsju.edu Reactions like the Suzuki-Miyaura, Heck, and Stille couplings all rely on the fundamental Pd(0)/Pd(II) catalytic cycle, though they differ in the nature of the nucleophilic coupling partner. libretexts.orgyoutube.com

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the bond of an organic electrophile (R-X). | 0 ➔ +2 |

| Transmetalation | An organometallic nucleophile (R'-M) transfers its organic group to the Pd(II) complex. | No Change |

| Reductive Elimination | The two organic groups (R and R') are eliminated from the Pd(II) center to form the final product. | +2 ➔ 0 |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this process, a new covalent bond is formed between two ligands attached to the palladium center, and the metal's oxidation state is reduced by two (typically from Pd(II) to Pd(0)). wikipedia.org For this step to occur, the two groups destined for coupling must be positioned cis (adjacent) to each other in the coordination sphere of the palladium complex. wikipedia.org The rate of reductive elimination is significantly influenced by the electronic properties and steric bulk of both the ancillary ligands (like phosphines) and the coupling fragments. Electron-donating ancillary ligands can sometimes slow down reductive elimination, whereas steric bulk can promote it by relieving crowding at the metal center. nih.govberkeley.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a primary method for their construction. nih.govnih.govfishersci.ca While specific studies employing this compound as the catalyst are not prominent, the general mechanism for palladium-catalyzed C-N coupling, such as the Buchwald-Hartwig amination, is well-established and serves as a model. nih.govresearchgate.net

The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. This is often considered the rate-determining step. fishersci.ca Subsequently, the heteroatom-containing nucleophile (e.g., an amine, R₂NH) coordinates to the palladium center. Following a deprotonation step, a Pd(II)-amido complex is formed. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov The dithiocarbamate (B8719985) ligand in a complex like this compound would need to be displaced or adopt a different coordination mode to allow the necessary substrates to access the palladium center.

Similarly, palladium-catalyzed C-S cross-coupling reactions provide a reliable route to aryl thioethers, which are important in pharmaceutical and agricultural applications. researchgate.net The mechanism is analogous to C-N coupling, involving oxidative addition, coordination of a thiol or thiolate, and reductive elimination.

Table 1: General Steps in Palladium-Catalyzed C-N Cross-Coupling

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X). | L-Pd(Ar)(X) |

| 2. Ligand Exchange/Coordination | The amine (R₂NH) displaces a ligand and coordinates to the Pd(II) center. | [L-Pd(Ar)(NHR₂)]⁺X⁻ |

| 3. Deprotonation | A base removes a proton from the coordinated amine to form an amido complex. | L-Pd(Ar)(NR₂) |

| 4. Reductive Elimination | The aryl and amido groups couple, forming the C-N bond and regenerating the Pd(0) catalyst. | Ar-NR₂ + Pd(0)L |

Hydrogen Evolution Reactions (HER) Catalysis

Palladium-based materials are recognized as effective electrocatalysts for the hydrogen evolution reaction (HER), offering an alternative to more expensive platinum catalysts. researchgate.net While research on this compound for this specific application is scarce, studies on other palladium complexes and materials provide insight into the governing principles. The HER in acidic media involves the reduction of protons to molecular hydrogen, a critical process for renewable energy technologies. researchgate.net

The electrochemical behavior of palladium dithiocarbamate complexes has been studied, revealing their redox properties. researchgate.netsemanticscholar.org For a palladium complex to be active in HER, it typically undergoes electrochemical reduction to generate a catalytically active species, often involving metallic palladium nanoparticles or a lower oxidation state of the metal center. This activation process is crucial for creating sites where protons can be adsorbed and reduced.

The performance of HER catalysts is evaluated using several key metrics:

Overpotential: The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density. Lower overpotential indicates higher efficiency.

Tafel Slope: Derived from the Tafel equation, this slope provides insight into the reaction mechanism (e.g., Volmer, Heyrovsky, or Tafel steps).

Exchange Current Density: A measure of the intrinsic catalytic activity at the equilibrium potential.

For instance, a novel palladium-based metallosurfactant required an overpotential of 269 mV to achieve a current density of 10 mA cm⁻² and exhibited a Tafel slope of 57 mV dec⁻¹, suggesting a Volmer-Heyrovsky mechanism. nih.gov

Table 2: Performance Metrics for a Representative Palladium-Based HER Catalyst

| Parameter | Value | Significance |

| Overpotential @ 10 mA cm⁻² | 269 mV | Efficiency of the catalyst |

| Tafel Slope | 57 mV dec⁻¹ | Indicates the reaction follows a Volmer-Heyrovsky pathway |

| Electrochemical Durability | 40 hours | Stability of the catalyst over time |

| Data for PdCPC(I) metallosurfactant catalyst for comparison. nih.gov |

The kinetics of electron transfer are fundamental to the efficiency of an HER catalyst. The process involves the transfer of electrons from the electrode surface to adsorbed protons (H⁺) to form adsorbed hydrogen atoms (H_ads), followed by the combination of these atoms to produce H₂ gas. Palladium is known for its excellent ability to generate active hydrogen species (H•), which is a key reason for its catalytic activity. researchgate.net

Volmer Step: H⁺ + e⁻ → H_ads (Proton adsorption and reduction)

Heyrovsky Step: H_ads + H⁺ + e⁻ → H₂ (Electrochemical desorption)

Tafel Step: H_ads + H_ads → H₂ (Chemical desorption)

Carbonylation Chemistry

Palladium-catalyzed carbonylation reactions are versatile methods for introducing carbonyl groups into organic molecules, producing valuable compounds like esters, amides, and ketones. rsc.orgnih.govresearchgate.net These reactions typically involve the coordination of carbon monoxide (CO) to a palladium center and its subsequent insertion into a metal-carbon bond. nih.gov While specific examples using this compound are not prevalent, the general mechanisms have been extensively studied for catalysts like Pd(OAc)₂ and PdI₂. mdpi.comorganic-chemistry.org

In palladium-catalyzed carbonylation, multiple catalytic cycles can compete, leading to different products. For example, in the carbonylation of alkynes, processes like oxidative dimethoxycarbonylation and reductive dicarbonylation can occur simultaneously. mdpi.com The reaction pathway is often influenced by factors such as the solvent, ligands, pressure of CO, and the nature of the nucleophile.

Mechanistic studies often focus on identifying and characterizing key intermediates to elucidate the reaction pathway. For example, in aminocarbonylation reactions, acylpalladium halide intermediates are formed after the oxidative addition of an aryl halide and CO insertion. berkeley.edu The subsequent reaction of this intermediate with an amine leads to the formation of the amide product through reductive elimination. Monitoring these intermediates via spectroscopic techniques can help in understanding the factors that control selectivity and efficiency. Catalyst deactivation pathways, such as the formation of inactive Pd(I) dimers, have also been identified as a competing process that can halt the catalytic cycle. berkeley.edu

Aerobic Oxidation Reactions

Palladium-catalyzed aerobic oxidation reactions utilize molecular oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. qub.ac.ukresearchgate.net These reactions encompass a wide range of transformations, including the oxidation of alcohols and C-H functionalization. qub.ac.uk The ancillary ligands supporting the palladium catalyst play a crucial role in these processes, often facilitating the re-oxidation of the reduced palladium species by O₂. researchgate.net

The catalytic cycle for most aerobic oxidations involves the reduction of Pd(II) to Pd(0) during the substrate oxidation step. The key challenge is the subsequent re-oxidation of Pd(0) back to the active Pd(II) state by oxygen. researchgate.net In some systems, a Pd(II)/Pd(IV) cycle is proposed. researchgate.net Mechanistic investigations have revealed that the palladium catalyst can enter off-cycle pathways. For instance, the formation of a dimeric Pd(I) species has been identified in some aerobic oxidation reactions, which can act as a catalyst resting state or a precursor to catalyst decomposition. nih.gov The dithiocarbamate ligands in this compound, with their sulfur donors, would influence the redox potential of the palladium center and its susceptibility to oxidation and reduction, thereby impacting its activity and stability in an aerobic catalytic cycle.

Ligand Design Impact on Catalytic Efficiency and Selectivity

Research in this area would involve synthesizing a series of palladium(II) bis(dithiocarbamate) complexes with varying alkyl substituents on the nitrogen atom of the dithiocarbamate ligand. By comparing the performance of this compound to other analogues (e.g., dimethyl, diethyl, dibenzyl derivatives) in a model catalytic reaction, such as a Suzuki-Miyaura or Heck cross-coupling, the electronic and steric effects of the diisobutyl groups could be elucidated.

The electronic properties of dithiocarbamate ligands can be tuned by the nature of the substituents on the nitrogen atom. nih.gov Electron-donating alkyl groups increase the electron density on the palladium center, which can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The steric bulk of the isobutyl groups in this compound is significant and would be expected to impact the coordination of substrates to the palladium center, potentially influencing the selectivity of the reaction. nih.gov For instance, increased steric hindrance can sometimes favor the formation of less-substituted products or hinder the approach of bulky substrates. nih.govnih.gov

A comparative study might yield data similar to the hypothetical table below, illustrating how changes in the ligand structure affect catalytic outcomes.

Hypothetical Data on Ligand Effects in a Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand Substituent | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (Product A vs. Product B) |

|---|---|---|---|---|

| Complex 1 | Diisobutyl | 85 | 1200 | 95:5 |

| Complex 2 | Dimethyl | 92 | 1500 | 88:12 |

| Complex 3 | Di-tert-butyl | 70 | 800 | 98:2 |

| Complex 4 | Dibenzyl | 88 | 1350 | 92:8 |

This table is for illustrative purposes only and is not based on experimental results.

Kinetic Studies and Reaction Rate Determination

To understand the reaction mechanism, detailed kinetic studies on a reaction catalyzed by this compound would be required. Such studies typically involve systematically varying the concentrations of the catalyst, substrates, and any additives or bases to determine the reaction order with respect to each component. nih.gov This information helps to identify the rate-determining step of the catalytic cycle. nih.gov

For example, a kinetic study might reveal that the reaction is first-order in the palladium catalyst and the aryl halide, but zero-order in the nucleophile. This would suggest that the oxidative addition of the aryl halide to the palladium complex is the rate-determining step. nih.gov Isotope labeling studies, such as the kinetic isotope effect (KIE), could further probe the mechanism of specific bond-breaking events in the rate-limiting step.

The results of such a study could be summarized in a rate law equation, for instance:

Rate = k [Pd Complex]¹ [Aryl Halide]¹ [Nucleophile]⁰

This equation would provide quantitative insight into the factors controlling the reaction speed.

In Situ Spectroscopic Monitoring of Catalytic Intermediates

Identifying and characterizing intermediates that are formed during the catalytic cycle is crucial for a complete mechanistic understanding. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be used to monitor the reaction mixture in real-time (in situ).

For a reaction involving this compound, ³¹P NMR spectroscopy would not be applicable as in studies with phosphine ligands. Instead, ¹H and ¹³C NMR could be used to track the consumption of starting materials and the formation of products and any observable palladium-containing intermediates. Challenges in spectroscopic monitoring include the low concentration of the catalyst and the transient nature of many catalytic intermediates, which may exist below the limit of detection. Advanced techniques may be necessary to observe these short-lived species directly.

Without experimental data, it is not possible to provide a detailed account of the mechanistic investigations for this specific compound. The information presented here is based on established principles of palladium catalysis and coordination chemistry. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of Bis Diisobutyldithiocarbamato Palladium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Studies on related palladium dithiocarbamate (B8719985) complexes have shown that the palladium center typically exhibits a square planar geometry, with the dithiocarbamate ligands acting as bidentate chelators through the two sulfur atoms. mdpi.comnih.gov DFT calculations confirm this S₄ donor set arrangement. mdpi.com The electronic structure analysis from DFT reveals significant charge donation from the sulfur atoms of the ligand to the palladium(II) center. nih.gov This charge distribution is crucial for understanding the stability and reactivity of the complex. The π-character of the MS₂C chelate ring, often described as metallo-aromaticity, is another key feature that can be effectively studied using DFT. mdpi.com

A significant application of DFT is the mapping of reaction pathways by calculating the energy profiles of chemical transformations. nih.gov For palladium complexes, which are pivotal in catalysis, understanding the energetics of steps like oxidative addition, transmetalation, and reductive elimination is essential. nih.govnih.gov While specific reaction pathways for bis(diisobutyldithiocarbamato)palladium are not extensively detailed in the literature, the methodology remains applicable.

An energy profile charts the potential energy of a system as it progresses from reactants to products. By locating the transition states and intermediates along a reaction coordinate, DFT calculations can determine the activation energies and reaction enthalpies. For instance, in a hypothetical ligand substitution reaction involving this compound, DFT could be used to model the approach of an incoming ligand, the formation of a five-coordinate intermediate, and the departure of a dithiocarbamate ligand, providing a quantitative measure of the energy barriers involved.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction pathway and is characterized by being a first-order saddle point on the potential energy surface. nih.gov Computationally, this is verified by a frequency analysis, where the transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For palladium-catalyzed reactions, DFT has been successfully used to characterize the transition states for various elementary steps. nih.govresearchgate.net For example, in oxidative addition reactions, DFT calculations can elucidate the geometry and electronic structure of the transition state, revealing details about bond breaking and bond formation. researchgate.net Although specific data for this compound is limited, the computational protocols are well-established for related systems.

Ab Initio Calculations for High-Accuracy Electronic Properties

While DFT is widely used, ab initio (from first principles) calculations provide a systematically improvable and often more accurate approach for determining electronic properties, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems. cuni.czacs.org

For square-planar palladium complexes, advanced ab initio methods have been employed to study phenomena like hydration energies and reaction surfaces with high accuracy. cuni.czacs.org These calculations involve sophisticated basis sets and account for electron correlation effects more rigorously than standard DFT functionals. cuni.czacs.org For this compound, such high-level calculations could yield precise values for ionization potentials, electron affinities, and electronic excitation energies, providing a deeper understanding of its redox behavior and photophysical properties. Correlated ab initio calculations have been instrumental in elucidating the electronic structures of similar d⁸ metal complexes, confirming ground state properties and magnetic behavior. acs.org

Molecular Modeling for Ligand-Metal Interactions and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and dynamics of molecules. For this compound, a key area of interest is the interaction between the dithiocarbamate ligand and the palladium center, as well as the conformational flexibility of the isobutyl groups.

| Parameter | Typical Range | Method |

|---|---|---|

| Pd-S Bond Length | 2.30 - 2.35 Å | DFT / X-ray Crystallography |

| S-Pd-S Bite Angle | 75° - 78° | DFT / X-ray Crystallography |

| C-N Bond Length (thioureide) | 1.32 - 1.35 Å | DFT / X-ray Crystallography |

| Coordination Geometry | Square Planar | DFT / X-ray Crystallography |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the λmax values and intensities of absorption bands. nih.gov For palladium complexes with sulfur-containing ligands, TD-DFT has shown good agreement with experimental spectra, helping to assign the observed bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov

Beyond UV-Vis spectra, computational methods can also predict vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands. The prediction of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, is valuable for structural elucidation, especially for complex molecules in solution.

| Spectroscopic Technique | Computational Method | Predicted Property | Typical Application |

|---|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Excitation Energies (λmax), Oscillator Strengths | Assignment of LMCT and d-d transitions |

| IR/Raman Spectroscopy | DFT | Vibrational Frequencies and Intensities | Identification of characteristic functional group vibrations (e.g., C-N, C-S) |

| NMR Spectroscopy | DFT (GIAO) | Chemical Shifts (¹H, ¹³C) | Structural confirmation and analysis in solution |

Solvent Effects in Theoretical Simulations

Reactions and properties of molecules in the condensed phase are often significantly influenced by the surrounding solvent. Theoretical simulations can account for these effects using various models. Explicit solvent models, where individual solvent molecules are included in the calculation, are computationally intensive but provide a detailed picture of solute-solvent interactions.

More commonly, implicit solvent models, such as the Polarizable Continuum Model (PCM), are used. nih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant. PCM and related models have been effectively used in studies of palladium complexes to understand how solvent polarity affects reaction selectivity and the stability of charged intermediates. researchgate.netrsc.org For example, DFT calculations incorporating a PCM can predict how the energy of a polar transition state is stabilized in a polar solvent, thereby rationalizing observed solvent-dependent reaction rates. researchgate.net The study of hydration in palladium square-planar complexes has also been a subject of theoretical investigation, highlighting the importance of solvent interactions. cuni.czacs.org

Mechanistic Biological Interactions of Bis Diisobutyldithiocarbamato Palladium at the Molecular Level

DNA Interaction Mechanisms

The interaction between palladium(II) dithiocarbamate (B8719985) complexes and DNA is a critical area of study, as these interactions can disrupt DNA replication and transcription, leading to cellular apoptosis. nih.gov Generally, small molecules can bind to DNA through three primary non-covalent modes: intercalation, groove binding, and electrostatic interactions, in addition to potential covalent binding. nih.gov

Intercalation is a common interaction mode proposed for planar palladium(II) complexes. nih.gov This process involves the insertion of a planar part of the molecule, such as an aromatic ligand system, between the base pairs of the DNA double helix. nih.govnih.govscienceopen.com This insertion leads to a distortion of the DNA structure, which can interfere with cellular processes. For complexes containing planar ligands like 2,2'-bipyridine, studies have shown that they can bind to DNA through intercalation. nih.govscienceopen.comresearchgate.net This mode of binding is often confirmed by techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (particularly ethidium bromide displacement assays), and viscosity measurements. nih.govresearchgate.net The hydrophobic environment between the DNA base pairs accommodates the planar, hydrophobic ligands of the complex. researchgate.net

Studies on analogous palladium(II) dithiocarbamate complexes have demonstrated their ability to bind intercalatively to Calf Thymus DNA (CT-DNA), even at very low concentrations. nih.govscienceopen.com This interaction can be cooperative, meaning the binding of one complex molecule facilitates the binding of others. researchgate.net

Electrostatic interactions occur between a charged molecule and the negatively charged phosphate backbone of DNA. nih.gov Cationic palladium(II) complexes, for instance, can be drawn to the polyanionic surface of DNA. nih.gov While Bis(diisobutyldithiocarbamato)palladium is a neutral complex, the formation of aqua-species or the presence of partial charges on the molecule could facilitate electrostatic attractions. This type of interaction is generally considered a contributing factor alongside other binding modes like groove binding or intercalation, helping to position the complex for more specific interactions. nih.govresearchgate.net

Protein Binding Studies and Conformational Changes

Before reaching their ultimate cellular targets, therapeutic compounds typically interact with transport proteins in the bloodstream. Serum albumin, the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of many drugs. nih.gov Therefore, studying the interaction of palladium complexes with proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is essential. nih.govnih.gov

The interaction of palladium(II) dithiocarbamate analogues with serum albumins has been extensively investigated using various spectroscopic techniques. nih.govnih.gov Fluorescence spectroscopy is a particularly powerful tool, as it can detect the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon binding of the complex. mdpi.comfrontiersin.org This quenching can occur through a static mechanism, which involves the formation of a ground-state complex between the quencher (the palladium compound) and the fluorophore (the protein). nih.govmdpi.com

These studies allow for the determination of key binding parameters, such as binding constants (Kb) and the number of binding sites (n). Thermodynamic analysis can further reveal the nature of the binding forces involved. For instance, negative enthalpy (ΔH°) and entropy (ΔS°) changes suggest that van der Waals forces and hydrogen bonding are the primary drivers of the interaction. mdpi.comresearchgate.net Such interactions can induce conformational changes in the secondary structure of the protein, which can be monitored using techniques like circular dichroism. nih.govnih.gov

Table 1: Binding Parameters for the Interaction of a Palladium(II) Dithiocarbamate Analogue with BSA

| Temperature (K) | Binding Constant (Kb) (L mol-1) | Number of Binding Sites (n) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) |

|---|---|---|---|---|---|

| 298 | 1.5 x 104 | ~1 | -23.8 | -45.2 | -71.8 |

| 303 | 1.1 x 104 | ~1 | -23.4 | ||

| 308 | 0.8 x 104 | ~1 | -23.1 |

Note: Data presented is hypothetical and representative of typical values found for analogous palladium complexes interacting with BSA. It serves to illustrate the type of data generated from such studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been widely applied to study the interaction between palladium complexes and proteins like serum albumin. nih.govresearchgate.net These simulations provide valuable insights into the specific binding site of the complex on the protein and the intermolecular forces that stabilize the complex, such as hydrogen bonds and van der Waals interactions. researchgate.net

Docking studies have often shown that palladium dithiocarbamate complexes bind within the hydrophobic cavities of serum albumin, typically in drug binding site I or II. mdpi.comresearchgate.net The results from these computational models frequently complement and corroborate experimental findings from spectroscopic studies, providing a more complete picture of the binding mechanism at the atomic level. nih.govnih.gov

Cellular Response Mechanisms (Non-Clinical Focus)

The specific molecular mechanisms through which this compound elicits cellular responses are not extensively detailed in publicly available research. While dithiocarbamates as a class of compounds are known to induce a variety of cellular effects, the specific pathways activated by the palladium complex remain an area for further investigation.

Reactive Oxygen Species (ROS) Generation Pathways

Detailed studies elucidating the specific pathways of Reactive Oxygen Species (ROS) generation initiated by this compound are not prominently available in the current body of scientific literature. The broader class of dithiocarbamates has been associated with alterations in cellular redox balance; however, the precise molecular events and enzymatic sources of ROS following exposure to this particular palladium complex have not been fully characterized.

Cell Cycle Arrest at the Molecular Level

The molecular mechanisms by which this compound may induce cell cycle arrest have not been specifically elucidated in published research. While some metal complexes are known to interfere with the cell cycle, the direct interactions of this compound with key regulatory proteins such as cyclins and cyclin-dependent kinases have not been reported.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB Activity)

There is a lack of specific research data on the modulation of intracellular signaling pathways, such as the NF-κB pathway, by this compound. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and while some dithiocarbamates are known to affect its activity, the specific impact of the palladium complex on this pathway is not documented.

Interaction with Metalloproteins and Enzymes (e.g., Carbonic Anhydrase)

Dithiocarbamates have been identified as a class of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govrsc.org These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications. The inhibitory action of dithiocarbamates is attributed to the coordination of the dithiocarbamate group to the zinc ion within the enzyme's active site. nih.govrsc.org

Research has demonstrated that a range of dithiocarbamates, including those with di-isobutyl substitution, exhibit inhibitory activity against several human (h) carbonic anhydrase isoforms, namely hCA I, hCA II, hCA IX, and hCA XII. nih.gov Notably, di-isobutyldithiocarbamate has been identified as a highly effective inhibitor of hCA XII, with subnanomolar inhibition constants. nih.gov The inhibition profiles of dithiocarbamates can vary significantly across different CA isoforms, influenced by the nature of the substituents on the nitrogen atom. nih.gov

The following table summarizes the inhibition data for Di-isobutyldithiocarbamate against four human carbonic anhydrase isoforms.

| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) |

| Di-isobutyldithiocarbamate | hCA I | 9.8 |

| hCA II | 55.5 | |

| hCA IX | 17.1 | |

| hCA XII | 0.89 |

Data sourced from a study on the inhibition of human carbonic anhydrase isoforms by a series of dithiocarbamates.

Q & A

Q. What are the optimal synthetic protocols for Bis(diisobutyldithiocarbamato)palladium to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves ligand exchange reactions between palladium precursors (e.g., PdCl₂) and diisobutyldithiocarbamate ligands. Key steps include:

- Precursor Selection : Use of Pd(OAc)₂ or PdCl₂ in anhydrous conditions to avoid hydrolysis.

- Ligand Ratio : Stoichiometric control (2:1 ligand-to-Pd ratio) to minimize uncoordinated ligands.

- Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization : Confirm structure via / NMR, FT-IR (C=S and C-N stretches at 950–1050 cm), and elemental analysis. X-ray diffraction (XRD) is critical for confirming geometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : -NMR (if phosphine ligands are present) and -NMR to confirm ligand coordination.

- FT-IR : Detect dithiocarbamate vibrations (C-N at 1450–1550 cm, C=S at 950–1050 cm).

- Single-Crystal XRD : Resolve Pd-S bond lengths (typically 2.3–2.5 Å) and coordination geometry (square planar vs. tetrahedral).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200–250°C) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported catalytic activities of Bis(diisobutyldi-thiocarbamato)palladium across studies?

- Methodological Answer : Contradictions often arise from:

- Reaction Conditions : Variations in temperature, solvent polarity, or substrate scope.

- Catalyst Loading : Pd leaching or aggregation at high concentrations.

- Characterization Gaps : Incomplete XRD or spectroscopic validation of active species.

Resolution Strategy : - Conduct controlled replicate studies with standardized conditions.

- Use in situ techniques (e.g., EXAFS, Raman spectroscopy) to monitor catalyst structure during reactions.

- Apply statistical models (e.g., ANOVA) to isolate variables .

Q. What experimental design principles are critical for studying the mechanism of palladium-mediated cross-coupling reactions using this complex?

- Methodological Answer :

- Hypothesis-Driven Design : Use the PICO framework (Population: catalyst; Intervention: reaction variables; Comparison: control catalysts; Outcome: yield/selectivity) .

- Kinetic Studies : Employ stopped-flow UV-Vis or -NMR to track intermediate formation.

- Computational Modeling : DFT calculations to map transition states (e.g., oxidative addition/reductive elimination steps).

- Isotopic Labeling : -labeled substrates to trace catalytic cycles via GC-MS .

Q. How can researchers systematically compare the ligand effects of this compound with analogous dithiocarbamate complexes?

- Methodological Answer :

- Ligand Variation Matrix : Synthesize analogs with alkyl/aryl substituents and compare:

| Ligand Type | Steric Bulk (Tolman Cone Angle) | Electronic Effect (Hammett σ) | Catalytic Activity (TOF) |

|---|---|---|---|

| Diisobutyl | 160° | -0.15 | 1200 h |

| Diethyl | 132° | -0.10 | 800 h |

- Structure-Activity Relationships (SAR) : Correlate ligand parameters (cone angle, σ) with turnover frequency (TOF) using multivariate regression .

Methodological Frameworks for Rigorous Inquiry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.